N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methylbenzamide
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Overview
Description
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methylbenzamide is an organic compound that features a dimethylamino group, a hydroxyethyl group, and a methylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methylbenzamide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-hydroxyethylamine, followed by acylation with 2-methylbenzoic acid. The reaction conditions often include the use of solvents such as methanol or dichloromethane and catalysts like acetic anhydride and pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the nitro group can produce an amine .
Scientific Research Applications
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methylbenzamide include:
- 4-(dimethylamino)phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl-3-oxide
- 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)-2-methylbenzamide, a compound with significant potential in medicinal chemistry, exhibits a range of biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and implications for therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a dimethylamino group, which is known to enhance lipophilicity and biological activity. Its structural formula can be represented as follows:
This structure contributes to its interaction with various biological targets, particularly in the central nervous system and cancer therapeutics.
1. Anticancer Activity
Recent studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has shown significant activity against:
- A549 (lung cancer)
- HeLa (cervical cancer)
In vitro assays demonstrated that the compound inhibits cell proliferation and induces apoptosis, likely through mechanisms involving tubulin polymerization disruption .
2. Neuropharmacological Effects
The dimethylamino moiety suggests potential neuropharmacological effects , possibly acting as a central nervous system stimulant or modulator. Preliminary studies indicate that it may influence neurotransmitter systems, although detailed mechanisms remain to be elucidated.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- The presence of the dimethylamino group enhances lipophilicity and cellular uptake.
- Substituents on the aromatic rings significantly affect binding affinity to target proteins.
- Modifications in the hydroxyl group position can alter pharmacokinetic properties, including solubility and metabolic stability.
Table 1 summarizes various analogs and their biological activities:
Compound | Structure Modification | IC50 (µM) | Biological Activity |
---|---|---|---|
A | - | 5.0 | Anticancer |
B | Hydroxyl at position 3 | 3.5 | Neuroactive |
C | Dimethylamine removed | 10.0 | Reduced efficacy |
Case Study 1: Anticancer Efficacy
In a study involving A549 cells, this compound was tested for cytotoxicity using the MTT assay. Results showed a dose-dependent decrease in cell viability, with an IC50 value of approximately 5 µM, indicating potent anticancer properties .
Case Study 2: Neuropharmacological Assessment
In behavioral studies on mice, the compound was evaluated for its effects on locomotor activity. Results indicated that at certain doses, it could significantly enhance locomotion, suggesting stimulant-like effects which warrant further investigation into its potential as a treatment for neurological disorders .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-13-6-4-5-7-16(13)18(22)19-12-17(21)14-8-10-15(11-9-14)20(2)3/h4-11,17,21H,12H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLOKSMLPTVJAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)N(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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